Methyl 3-[(3-bromo-5-methylbenzoyl)-methylamino]-2-methylpropanoate
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Overview
Description
Methyl 3-[(3-bromo-5-methylbenzoyl)-methylamino]-2-methylpropanoate is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development.
Mechanism of Action
The mechanism of action of methyl 3-[(3-bromo-5-methylbenzoyl)-methylamino]-2-methylpropanoate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, including butyrylcholinesterase, by binding to their active sites and preventing them from carrying out their normal functions.
Biochemical and Physiological Effects:
This compound has been shown to have inhibitory effects on butyrylcholinesterase activity in vitro. In addition, it has been shown to have low toxicity in cell-based assays. However, its effects on other biochemical and physiological processes are not well understood.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 3-[(3-bromo-5-methylbenzoyl)-methylamino]-2-methylpropanoate in lab experiments is its potential as a tool for studying the role of butyrylcholinesterase in neurodegenerative diseases. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
For research on methyl 3-[(3-bromo-5-methylbenzoyl)-methylamino]-2-methylpropanoate include further studies on its mechanism of action, potential applications in drug development, and its effects on other biochemical and physiological processes. In addition, research could focus on developing more efficient synthesis methods for the compound and exploring its potential as a tool for studying other enzymes and pathways.
Synthesis Methods
Methyl 3-[(3-bromo-5-methylbenzoyl)-methylamino]-2-methylpropanoate can be synthesized through a multi-step process that involves the reaction of 3-bromo-5-methylbenzoic acid with N-methyl-N-[(trimethylsilyl)methyl]amine to form the corresponding amide. This amide is then treated with methyl chloroformate in the presence of triethylamine to yield the target compound.
Scientific Research Applications
Methyl 3-[(3-bromo-5-methylbenzoyl)-methylamino]-2-methylpropanoate has been studied for its potential applications in drug development. It has been shown to have inhibitory effects on certain enzymes, including butyrylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This suggests that the compound may have potential as a treatment for neurodegenerative diseases such as Alzheimer's.
properties
IUPAC Name |
methyl 3-[(3-bromo-5-methylbenzoyl)-methylamino]-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-9-5-11(7-12(15)6-9)13(17)16(3)8-10(2)14(18)19-4/h5-7,10H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINCIMCKYSXNAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)N(C)CC(C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.